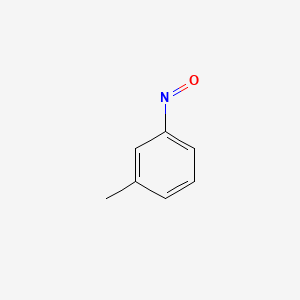

m-Nitrosotoluene

Vue d'ensemble

Description

M-Nitrosotoluene is a chemical compound with the formula C7H7NO. It is an isomer of nitrotoluene .

Synthesis Analysis

The synthesis of m-Nitrosotoluene involves several steps. Theoretical studies have shown that the potential energy surfaces (PESs) of three nitrotoluene isomers, such as p-nitrotoluene, m-nitrotoluene, and o-nitrotoluene, have been theoretically built at the CCSD (T)/CBS level . A solventless process for mechanochemically nitrating toluene has been proposed recently, producing mononitrotoluene (MNT) with sodium nitrate as a source of nitrogen and molybdenum oxide as a catalyst .Molecular Structure Analysis

The molecular structure of m-Nitrosotoluene has been analyzed using various methods. The geometries of reactants, transition states (TSs), and products are optimized at the B3LYP/6-311++G (d,p) level .Chemical Reactions Analysis

The chemical reactions of m-Nitrosotoluene involve isomerization and bond dissociation. Reactions of –NO2 isomerizing to ONO, and C–NO2 bond dissociation play important roles among all of the initial channels for m-nitrotoluene .Physical And Chemical Properties Analysis

The physical and chemical properties of m-Nitrosotoluene are determined by its molecular structure. It has a molecular weight of 121.1366 .Applications De Recherche Scientifique

Electrochemical Reduction and Characterization

A study by Núñez-Vergara et al. (2001) focused on the electrochemical reduction of m-nitrosotoluene derivatives. This research provides valuable insights into the reduction mechanisms and characterization of these compounds, which is crucial for understanding their behavior in various chemical processes and potential applications in synthetic chemistry. Controlled potential electrolysis was used to generate nitroso radicals from m-nitrosotoluene, and their detection was achieved through cyclic voltammetry, UV–vis, and EPR spectroscopy. The findings aid in understanding the electroreduction mechanism of nitroso derivatives, which is significant for their application in electrochemical processes and materials science (Núñez-Vergara et al., 2001).

Environmental Impact and Toxicity

The study of the toxicity of nitrotoluenes, including m-nitrotoluene, by Dunnick et al. (1994) and Burns et al. (1994) is relevant to understanding the environmental and health implications of these compounds. While these studies primarily focus on the toxicological effects, they indirectly contribute to the scientific understanding necessary for developing safer handling and remediation techniques for these chemicals in the environment. This knowledge is crucial for environmental scientists and engineers working on pollution control and environmental remediation (Dunnick et al., 1994), (Burns et al., 1994).

Chemical Interactions and Spectroscopy

The work of Sundberg (1967) on the proton magnetic resonance spectra of aromatic nitroso compounds, including m-nitrosotoluene, provides valuable information on their chemical structure and interactions. This research is essential for chemists and materials scientists in understanding the molecular behavior of these compounds, which is crucial for their application in materials science, particularly in developing new materials with specific electronic or chemical properties (Sundberg, 1967).

Mécanisme D'action

The mechanism of action of m-Nitrosotoluene involves several reactions. Rate constant calculations and branching ratio analyses further demonstrate that the isomerization reactions of O transfer are prominent at low to intermediate temperatures, whereas the direct C–NO2 bond dissociation reactions prevail at high temperatures for m-nitrotoluene .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-3-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-3-2-4-7(5-6)8-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYPDIZEMVOOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211037 | |

| Record name | m-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620-26-8 | |

| Record name | 1-Methyl-3-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nitrosotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrosotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

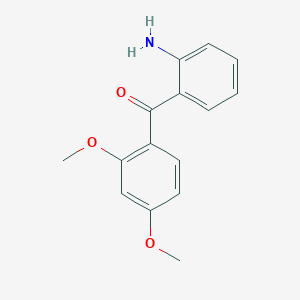

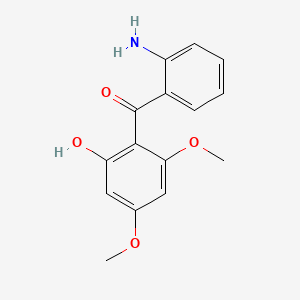

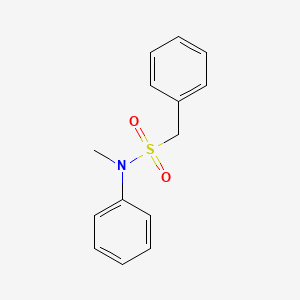

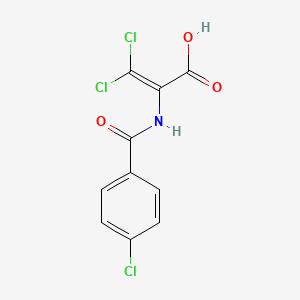

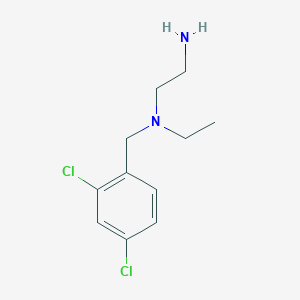

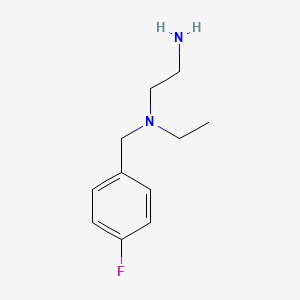

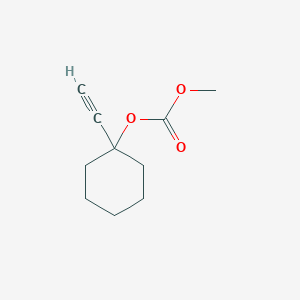

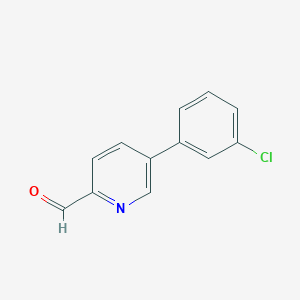

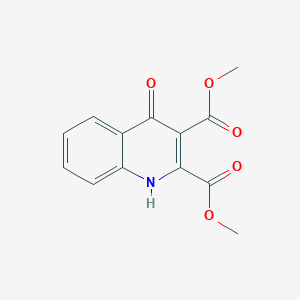

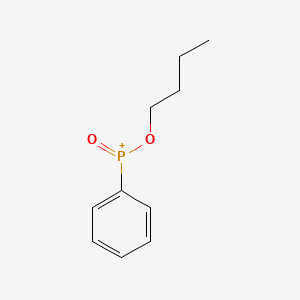

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Fluoromethyl)oxetan-3-yl]methanol](/img/structure/B3054735.png)